molecular formula C21H22BrN3O B4858892 4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[2-(SEC-BUTYL)PHENYL]BENZAMIDE

4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[2-(SEC-BUTYL)PHENYL]BENZAMIDE

Cat. No.: B4858892
M. Wt: 412.3 g/mol
InChI Key: BHERYHGBRWSOOB-UHFFFAOYSA-N
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Description

4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[2-(SEC-BUTYL)PHENYL]BENZAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a benzamide moiety

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[2-(SEC-BUTYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[2-(SEC-BUTYL)PHENYL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a brominated pyrazole ring and a benzamide moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]-N-(2-butan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O/c1-3-15(2)19-6-4-5-7-20(19)24-21(26)17-10-8-16(9-11-17)13-25-14-18(22)12-23-25/h4-12,14-15H,3,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHERYHGBRWSOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[2-(SEC-BUTYL)PHENYL]BENZAMIDE
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4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[2-(SEC-BUTYL)PHENYL]BENZAMIDE

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